molecular formula C11H10N2OS B8729502 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one CAS No. 61044-90-4

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one

Katalognummer: B8729502
CAS-Nummer: 61044-90-4
Molekulargewicht: 218.28 g/mol
InChI-Schlüssel: DZXDCBAYZIHWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with a methylthio group. For example, the reaction of 2-chloro-5-phenylpyrimidine with sodium methylthiolate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a desulfurized product.

    Substitution: The phenyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Desulfurized pyrimidinone.

    Substitution: Halogenated or nitrated pyrimidinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(methylthio)-4(3H)-pyrimidinone: Lacks the phenyl group at the 5-position.

    5-phenyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.

    2-(methylthio)-5-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is unique due to the presence of both the methylthio and phenyl groups on the pyrimidine ring. This combination of substituents can impart specific electronic and steric properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61044-90-4

Molekularformel

C11H10N2OS

Molekulargewicht

218.28 g/mol

IUPAC-Name

2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-7-9(10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)

InChI-Schlüssel

DZXDCBAYZIHWGI-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C(C(=O)N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.